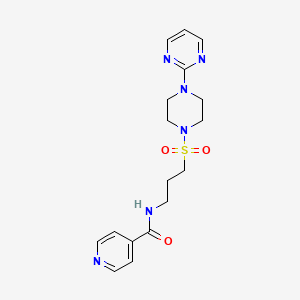

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide

Descripción

Propiedades

IUPAC Name |

N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O3S/c24-16(15-3-8-18-9-4-15)19-7-2-14-27(25,26)23-12-10-22(11-13-23)17-20-5-1-6-21-17/h1,3-6,8-9H,2,7,10-14H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRMHEFBDWWDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCCNC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide is the serotonergic system . This system is a broad network of neurons that produce and respond to the neurotransmitter serotonin, which is involved in many physiological processes, including mood regulation, appetite, and sleep.

Mode of Action

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide interacts with its targets by binding to serotonin 5-HT 1A receptors . This interaction can modulate the activity of these receptors, leading to changes in the transmission of serotonin signals. In some cases, it may also interact with the 5-HT 2C receptors .

Biochemical Pathways

The compound’s interaction with the serotonergic system can affect various biochemical pathways. For instance, it can influence the synthesis, release, and reuptake of serotonin , thereby altering the overall levels of this neurotransmitter in the brain. These changes can have downstream effects on mood, appetite, and other physiological processes.

Result of Action

The molecular and cellular effects of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide’s action primarily involve changes in serotonergic transmission. By modulating the activity of serotonin receptors, the compound can alter the signaling pathways regulated by this neurotransmitter. This can lead to changes in mood and other physiological responses.

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds have been used as derivatization reagents for carboxyl groups on peptides. This suggests that N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Compounds with similar structures have shown to inhibit the formation of blood vessels in vivo in a chick chorioallantoic membrane (CAM) model. This suggests that N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide may have similar effects on cellular processes.

Molecular Mechanism

The molecular mechanism of action of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide is not yet fully known. It is known that similar compounds have shown to provide ATP-competitive, nano-molar inhibitors with selectivity for inhibition of PKB over the closely related kinase PKA. This suggests that N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

The temporal effects of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide in laboratory settings are not yet fully known. Similar compounds have shown to exhibit differential migration and band intensities in DNA binding/cleavage assays. This suggests that N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide may have similar temporal effects in laboratory settings.

Dosage Effects in Animal Models

The dosage effects of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide in animal models are not yet fully known. Similar compounds have shown significant anti-angiogenic and DNA cleavage activities at certain dosages. This suggests that N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide may have similar dosage effects in animal models.

Metabolic Pathways

The metabolic pathways involving N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide are not yet fully known. Similar compounds have shown to undergo hydroxylation at the 5’ position of the pyrimidine ring. This suggests that N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide may be involved in similar metabolic pathways.

Transport and Distribution

The transport and distribution of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide within cells and tissues are not yet fully known. Similar compounds have shown to be transported and distributed within cells and tissues.

Subcellular Localization

The subcellular localization of N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide is not yet fully known. Similar compounds have shown to localize in specific compartments or organelles within the cell.

Actividad Biológica

N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C18H22N4O3S

Molecular Weight: 378.46 g/mol

CAS Number: 1202970-71-5

The compound features a piperazine ring linked to a pyrimidine moiety through a sulfonyl group, with an isonicotinamide structure contributing to its biological profile. This unique combination of functionalities suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide exhibit significant antitumor activity. For instance, derivatives of isonicotinamide have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 0.5 | Induces apoptosis via caspase activation |

| Compound B | 0.8 | Inhibits cell cycle progression at G2/M phase |

| N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide | TBD | TBD |

Xanthine Oxidase Inhibition

Another area of interest is the inhibition of xanthine oxidase (XO), an enzyme involved in purine metabolism, which has implications for conditions like gout and hyperuricemia. Research shows that certain isonicotinamide derivatives can act as effective XO inhibitors.

In a comparative study, the compound was evaluated alongside known inhibitors:

| Compound | IC50 (µM) | Reference |

|---|---|---|

| Topiroxostat | 0.021 | |

| N-(3-cyano-4-(2-cyanobenzyl)oxy)phenyl isonicotinamide | 0.031 | |

| N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide | TBD | TBD |

The proposed mechanism of action for N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide involves interaction with specific enzyme targets, leading to altered metabolic pathways in cancer cells and other affected tissues. Molecular docking studies suggest that the compound may bind effectively to active sites of target enzymes, inhibiting their function and thus exerting its biological effects.

Case Studies and Research Findings

A recent study focused on the synthesis and evaluation of various isonicotinamide derivatives highlighted the importance of structural modifications in enhancing biological activity. The introduction of different substituents on the piperazine and pyrimidine rings significantly influenced potency against various targets.

Example Case Study

In a study examining the structure-activity relationship (SAR), researchers synthesized several derivatives and tested their efficacy against cancer cell lines:

- Synthesis: Various substituents were introduced at different positions on the piperazine and pyrimidine rings.

- Testing: The compounds were evaluated for cytotoxicity using MTT assays.

- Results: Some derivatives exhibited IC50 values lower than 1 µM, indicating potent cytotoxic effects.

Comparación Con Compuestos Similares

Functional and Pharmacological Considerations

While pharmacological data for the target compound are unavailable, structural analogs highlight trends:

- Piperazine derivatives : Often exhibit CNS activity, antimicrobial properties, or kinase inhibition. For example, pyrrolidine-2,5-dione derivatives in show anticonvulsant activity in MES and sc Met tests , though their scaffolds differ significantly.

- Sulfonyl linkers : Improve metabolic stability and membrane permeability compared to ester or amide linkages .

Q & A

Q. What synthetic strategies are recommended for synthesizing N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)isonicotinamide, and what purification challenges arise?

The synthesis typically involves sequential sulfonylation and coupling reactions. First, 4-(pyrimidin-2-yl)piperazine is reacted with a propane sulfonyl chloride intermediate under anhydrous conditions (e.g., DCM, 0–5°C). The resulting sulfonamide is then coupled with isonicotinamide via nucleophilic substitution. Key challenges include regioselectivity control during sulfonylation and removing polar by-products (e.g., unreacted piperazine). Purification requires gradient silica gel chromatography or preparative HPLC, with LCMS monitoring (retention time ~2.7–3.0 min) to confirm intermediate formation. Yield optimization often necessitates stoichiometric adjustments (1.2–1.5 equivalents of sulfonyl chloride) .

Q. Which analytical techniques are critical for structural validation and purity assessment?

- ¹H/¹³C NMR : Key signals include the sulfonyl-adjacent CH₂ groups (δ 3.1–3.4 ppm) and aromatic protons from pyrimidine (δ 8.5–8.8 ppm) and isonicotinamide (δ 7.5–8.2 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ (e.g., m/z ~460–510 range for analogs).

- HPLC-UV : Use C18 columns (λ = 254 nm) to achieve >98% purity.

- DSC/TGA : Assess thermal stability (melting point ~70–150°C) and hygroscopicity .

Advanced Research Questions

Q. How can contradictory biological activity data across cell-based assays be resolved?

Discrepancies may stem from differences in cell permeability, assay conditions (e.g., serum content, incubation time), or off-target effects. Mitigation strategies:

- Standardize assays using isogenic cell lines (e.g., HEK293 vs. HeLa).

- Perform pharmacokinetic profiling (e.g., microsomal stability, plasma protein binding).

- Validate targets via orthogonal methods (SPR for binding affinity vs. functional cAMP/GTPγS assays) .

Q. What computational methods predict the compound’s target interactions and binding modes?

- Molecular Docking : Use Glide or AutoDock Vina to screen kinase/GPCR libraries, focusing on the sulfonyl-piperazine pharmacophore.

- MD Simulations (AMBER) : Assess binding stability over 100-ns trajectories.

- QSAR Models : Train on analogs (e.g., pyrimidine-sulfonamide derivatives) to predict IC₅₀ cliffs. Validate with kinase profiling panels (e.g., 50-kinase panel at 1 µM) .

Q. How can solubility and formulation be optimized for in vivo studies?

- Salt Formation : Hydrochloride or mesylate salts improve aqueous solubility (test pH 2.0–7.4).

- Co-solvents : Use PEG-400/Cremophor EL (20:80 v/v) for IV administration.

- Lyophilization : Assess excipient compatibility (e.g., mannitol, sucrose) for stable freeze-dried formulations.

- PK/PD Studies : Quantify plasma/tissue levels via LC-MS/MS (LLOQ: 1 ng/mL) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.